Cas no 1391036-74-0 (3-(6-Chloropyridin-2-yl)cyclohexan-1-amine)

3-(6-Chloropyridin-2-yl)cyclohexan-1-amine structure
1391036-74-0 structure
Product name:3-(6-Chloropyridin-2-yl)cyclohexan-1-amine
CAS No:1391036-74-0
MF:C11H15ClN2
MW:210.703201532364
MDL:MFCD22540204
CID:5605998
PubChem ID:130045762

3-(6-Chloropyridin-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1391036-74-0
    • EN300-8811016
    • 3-(6-chloropyridin-2-yl)cyclohexan-1-amine
    • 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine
    • MDL: MFCD22540204
    • Inchi: 1S/C11H15ClN2/c12-11-6-2-5-10(14-11)8-3-1-4-9(13)7-8/h2,5-6,8-9H,1,3-4,7,13H2
    • InChI Key: AHSYRBWACNTLGY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C2CCCC(C2)N)=N1

Computed Properties

  • Exact Mass: 210.0923762g/mol
  • Monoisotopic Mass: 210.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.2

3-(6-Chloropyridin-2-yl)cyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8811016-0.05g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0 95.0%
0.05g
$1261.0 2025-02-21
Enamine
EN300-8811016-10.0g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0 95.0%
10.0g
$6450.0 2025-02-21
Enamine
EN300-8811016-0.25g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0 95.0%
0.25g
$1381.0 2025-02-21
Enamine
EN300-8811016-0.5g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0 95.0%
0.5g
$1440.0 2025-02-21
Enamine
EN300-8811016-5.0g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0 95.0%
5.0g
$4349.0 2025-02-21
Enamine
EN300-8811016-0.1g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0 95.0%
0.1g
$1320.0 2025-02-21
Enamine
EN300-8811016-5g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0
5g
$4349.0 2023-09-01
Enamine
EN300-8811016-1g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0
1g
$1500.0 2023-09-01
Enamine
EN300-8811016-1.0g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0 95.0%
1.0g
$1500.0 2025-02-21
Enamine
EN300-8811016-2.5g
3-(6-chloropyridin-2-yl)cyclohexan-1-amine
1391036-74-0 95.0%
2.5g
$2940.0 2025-02-21

Additional information on 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine

Recent Advances in the Study of 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine (CAS: 1391036-74-0) and Its Applications in Chemical Biology and Medicine

The compound 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine (CAS: 1391036-74-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the role of 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine as a versatile intermediate in the synthesis of novel bioactive molecules. Its structural motif, featuring a chloropyridine ring and a cyclohexylamine moiety, has been shown to interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity.

One of the most promising applications of this compound lies in its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Preliminary in vitro and in vivo studies suggest that derivatives of 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine exhibit significant activity in modulating nAChR subtypes, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its anti-inflammatory properties are being explored in the context of autoimmune disorders.

The synthesis of 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine has also seen advancements, with recent reports detailing more efficient and scalable routes. Green chemistry approaches, including catalytic methods and solvent-free reactions, have been employed to improve yield and reduce environmental impact. These developments are critical for enabling large-scale production and further pharmacological evaluation.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of this compound. Researchers are actively working on structural modifications to enhance its bioavailability and reduce off-target effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 3-(6-Chloropyridin-2-yl)cyclohexan-1-amine represents a compelling area of research with broad implications for drug discovery and development. Its unique chemical structure and biological activity make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action, optimizing its therapeutic potential, and exploring its applicability in combination therapies.

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